Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate
Overview
Description
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C11H14BClF3KN2. It is a trifluoroborate salt that has been utilized in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate typically involves the reaction of 3-chloro-2-(4-methylpiperidin-1-yl)pyridine with potassium trifluoroborate. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Solvents such as THF, dichloromethane, and ethanol are commonly used in reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are typically biaryl compounds.
Scientific Research Applications
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)borate
- Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)difluoroborate
Uniqueness
Potassium (3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in reactions where high reactivity and stability are required.
Properties
IUPAC Name |
potassium;[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClF3N2.K/c1-8-3-6-18(7-4-8)11-10(13)9(2-5-17-11)12(14,15)16;/h2,5,8H,3-4,6-7H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEGIYOYAGWWDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704704-42-6 | |
Record name | Borate(1-), [3-chloro-2-(4-methyl-1-piperidinyl)-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704704-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.